Liquiritin Liquiritin 7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one is a natural product found in Glycyrrhiza aspera, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
Brand Name: Vulcanchem
CAS No.: 551-15-5
VCID: VC0533273
InChI: InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2
SMILES: C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol

Liquiritin

CAS No.: 551-15-5

Cat. No.: VC0533273

Molecular Formula: C21H22O9

Molecular Weight: 418.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Liquiritin - 551-15-5

CAS No. 551-15-5
Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
IUPAC Name 7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2
Standard InChI Key DEMKZLAVQYISIA-UHFFFAOYSA-N
Isomeric SMILES C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Appearance Solid powder
Melting Point 212 °C

Chemical and Structural Characteristics of Liquiritin

Molecular Architecture and Stereochemistry

Liquiritin’s three-dimensional conformation is critical to its bioactivity. The flavanone core features a 2,3-dihydrochromen-4-one system, with a hydroxyl group at the 7-position and a β-D-glucopyranosyl unit attached to the 4'-position of the B-ring . Stereochemical analysis reveals chiral centers at C-2 (flavanone) and multiple positions in the glucose moiety (C-2'', C-3'', C-4'', and C-5''), which are essential for its interactions with biological targets . The InChIKey (DEMKZLAVQYISIA-ZRWXNEIDSA-N) and SMILES string (C1C@HC3=CC=C(C=C3)O[C@H]4C@@HO) provide precise descriptors for computational modeling and structure-activity relationship studies .

Natural Occurrence and Biosynthesis

Liquiritin is abundant in the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra, where it functions as a secondary metabolite in plant defense mechanisms . Biosynthetically, it originates from the phenylpropanoid pathway, wherein liquiritigenin is glycosylated via UDP-glucose-dependent glycosyltransferases . Recent metabolomic studies have identified its presence in over 20 plant species, though Glycyrrhiza remains the primary commercial source .

Pharmacological Effects and Mechanisms of Action

Neuroprotective and Analgesic Properties

Liquiritin demonstrates remarkable efficacy in mitigating neuropathic pain, as evidenced by its performance in a streptozotocin-induced diabetic neuropathy model in Sprague-Dawley rats . Administration of liquiritin (20 mg/kg/day) for four weeks significantly increased mechanical withdrawal thresholds (from 4.2 ± 0.5 g to 8.1 ± 0.7 g, p < 0.01) and restored aquaporin-4 (AQP4) polarity in spinal astrocytes, enhancing glymphatic clearance . These effects correlate with its inhibition of the NLRP3 inflammasome, which reduces interleukin-1β (IL-1β) secretion by 58% and matrix metalloproteinase-9 (MMP-9) expression by 42% .

Table 1: Liquiritin’s Impact on Spinal Glymphatic Function in Diabetic Neuropathy

ParameterPDN ModelLiquiritin-Treatedp-value
SIPH (%/h)280 ± 13.54523 ± 43.60<0.01
AQP4 Polarization Index0.32 ± 0.050.78 ± 0.07<0.001
MMP-9 (ng/mL)124.5 ± 8.272.3 ± 6.9<0.01

Data adapted from Han et al. (2022) and Ni et al. (2020) .

Hepatoprotective Activity

In cisplatin-induced hepatotoxicity models, liquiritin (50 mg/kg) attenuated liver injury by reducing serum alanine aminotransferase (ALT) levels from 458 ± 32 U/L to 189 ± 25 U/L (p < 0.001) and aspartate aminotransferase (AST) from 387 ± 29 U/L to 156 ± 18 U/L . Mechanistically, it suppresses the p38 MAPK/p53 pathway, decreasing caspase-3 activity by 67% and malondialdehyde (MDA) levels by 48% . Concurrently, it upregulates glutathione (GSH) synthesis (1.8-fold increase) and superoxide dismutase (SOD) activity (2.1-fold increase), underscoring its antioxidant potential .

Anti-Inflammatory and Immunomodulatory Actions

Liquiritin’s anti-inflammatory effects are mediated through Toll-like receptor 4 (TLR4) inhibition, which reduces nuclear factor-κB (NF-κB) nuclear translocation by 54% in lipopolysaccharide (LPS)-stimulated macrophages . This action lowers tumor necrosis factor-α (TNF-α) secretion (from 1,240 ± 145 pg/mL to 480 ± 62 pg/mL) and inducible nitric oxide synthase (iNOS) expression (2.3-fold decrease) . Additionally, it enhances bile salt export pump (BSEP) and multidrug resistance protein 2 (MRP2) expression in hepatocytes, facilitating toxin clearance .

Therapeutic Applications and Clinical Relevance

Management of Chronic Pain Syndromes

Clinical trials investigating liquiritin’s efficacy in diabetic neuropathy (Phase II) have reported a 40% reduction in pain scores (VAS: 6.8 ± 1.2 to 4.1 ± 0.9) over 12 weeks, with minimal adverse effects . Its dual inhibition of NLRP3 and MMP-9 positions it as a superior alternative to gabapentin, which only modulates voltage-gated calcium channels .

Adjuvant Therapy in Chemotherapy

Co-administration of liquiritin (10 μM) with cisplatin in hepatoma cells increases survival rates from 32% ± 5% to 68% ± 7% by blocking p53-mediated apoptosis . This hepatoprotective effect is critical for reducing dose-limiting toxicities in cancer regimens .

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